

Separation & Analytical Methods for Robinin

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Compound Focus: Robinin

CAS No.: 301-19-9

Cat. No.: S541733

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The table below summarizes two established chromatographic methods for **robinin** analysis.

Parameter	HPLC-UV Method (for quantification)	LC-MS/MS Method (for high sensitivity)
Application	Simultaneous quantification of robinin and kaempferol in cell lines [1]	Determination of robinin and kaempferol in MCF-7 cells [2]
Column	Platinum EPS C-18 (4.6 × 250 mm, 5 µm) [1]	C18 column [2]

| **Mobile Phase** | **A:** 5% MeOH in phosphate buffer (0.01 M, pH 2.0) **B:** THF:i-PrOH:MeOH:H₂O (150:200:67.5:32.5) **Ratio:** 60:40 (A:B) [1] | **A:** Water with 0.025% formic acid, 1 mM ammonium formate **B:** Acetonitrile with 0.025% formic acid [2] | | **Detection** | UV at 380 nm [1] | Tandem Mass Spectrometry (MRM mode, negative ionization) [2] | | **Linear Range** | 25 – 1000 ng/mL [1] | 1 – 250 ng/mL [2] | | **LOD** | Not specified | 0.1 ng/mL (for both **robinin** and kaempferol) [2] | | **Key Validation Data** | Mean recoveries: 97.3-104.6% Intra-/interday variation: <8.92% [1] | Intra-/interday accuracy: within 11% Precision (CV): <10% [2] |

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of Robinin in Cell Cultures

This method is optimized for the simultaneous separation and quantification of **robinin** and its aglycone, kaempferol [1].

- **Sample Preparation:** Process MCF-7 human breast carcinoma cells or other relevant cell lines. Lyse cells and prepare samples in appropriate buffers for analysis [1].
- **Chromatographic Conditions:**
 - **Column Oven:** Set to ambient temperature or a controlled temperature suitable for C-18 columns.
 - **Flow Rate:** A standard flow rate of 1.0 mL/min is typical for a 4.6 mm diameter column, but this should be optimized.
 - **Injection Volume:** 10-20 µL is common, but this can be adjusted based on detection sensitivity.
- **Detection:** Use a UV/Vis detector set to **380 nm** [1].

Protocol 2: LC-MS/MS Method for Sensitive Cellular Uptake Studies

This method offers superior sensitivity and specificity for pharmacokinetic or cellular uptake studies [2].

- **Sample Preparation:** Include a protein precipitation or solid-phase extraction step for cell lysates to reduce matrix effects before LC-MS/MS analysis. Use **rutin** as the internal standard for **robinin** and **fisetin** for kaempferol [2].
- **Mass Spectrometry Conditions:**
 - **Ionization:** Turbolonspray interface in **negative** mode.
 - **Mode:** Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions must be established for **robinin**, kaempferol, and the internal standards [2].

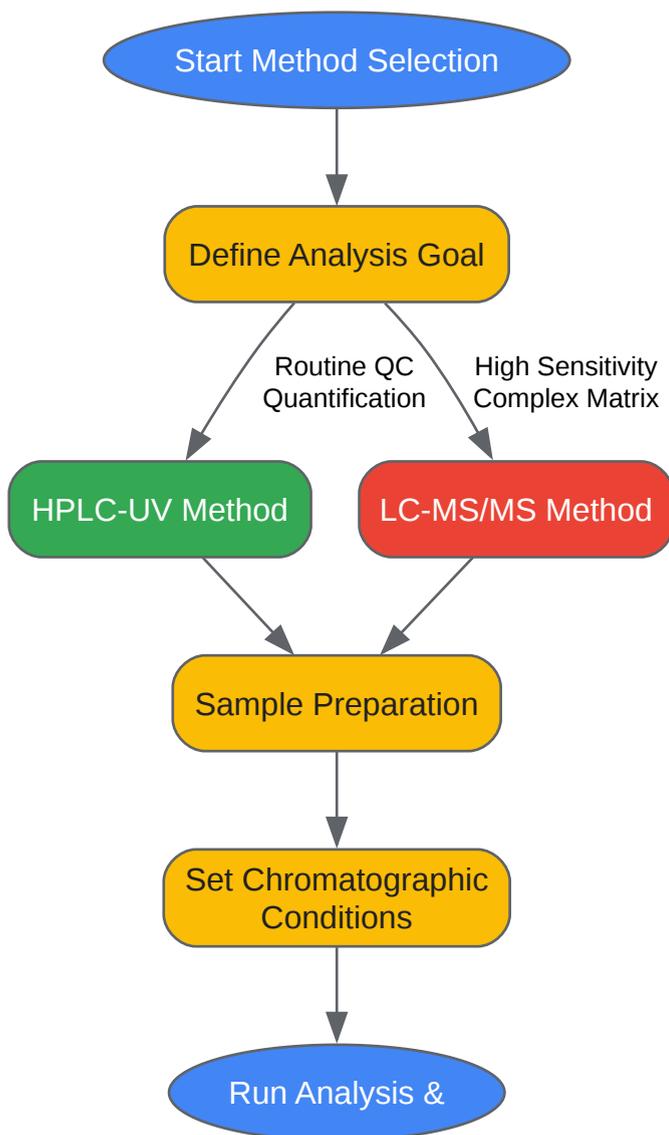
Protocol 3: Optimized Extraction of Flavonoids from Plant Material

This orthogonal design approach can be adapted for the initial extraction of **robinin** from source materials like black locust flowers [3].

- **Recommended Technique:** Ultrasound-Assisted Extraction (UAE).
- **Optimal UAE Parameters:**

- **Solvent:** 60% (v/v) ethanol in water [3].
- **Temperature:** 59°C [3].
- **Time:** 30 minutes [3].
- **Liquid-to-Solid Ratio:** 10 mL/g [3].
- **Procedure:** Mix ground plant material with the ethanol solvent in a flask. Place the flask in an ultrasonic bath (e.g., 40 kHz) and extract under the optimal conditions. Filter the extract and concentrate under reduced pressure if necessary.

The following diagram illustrates the workflow for selecting and setting up an analytical method.



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Troubleshooting & Frequently Asked Questions

Q1: Why is the separation of **robinin** and **kaempferol** poor, with broad peaks?

- **Cause A:** The mobile phase pH may not be optimal. A low pH (e.g., pH 2.0) helps suppress the ionization of acidic hydroxyl groups on the flavonoids, improving peak shape on a C-18 column [1].
- **Solution:** Check and adjust the pH of the aqueous component of your mobile phase. Ensure your buffer has adequate capacity.
- **Cause B:** Column degradation or mismatch.
- **Solution:** Use a dedicated C-18 column. If performance has declined, try a new column or flush the existing one according to the manufacturer's instructions.

Q2: How can I improve the extraction yield of **robinin** from plant material?

- **Answer:** Traditional shake-flask methods provide low yields. Switch to **Ultrasound-Assisted Extraction (UAE)**. Orthogonal design experiments have shown that optimized UAE provides a significantly higher yield of phenolic compounds compared to maceration, with the added benefit of a shorter extraction time [3]. The key parameters to optimize are solvent concentration, temperature, and time.

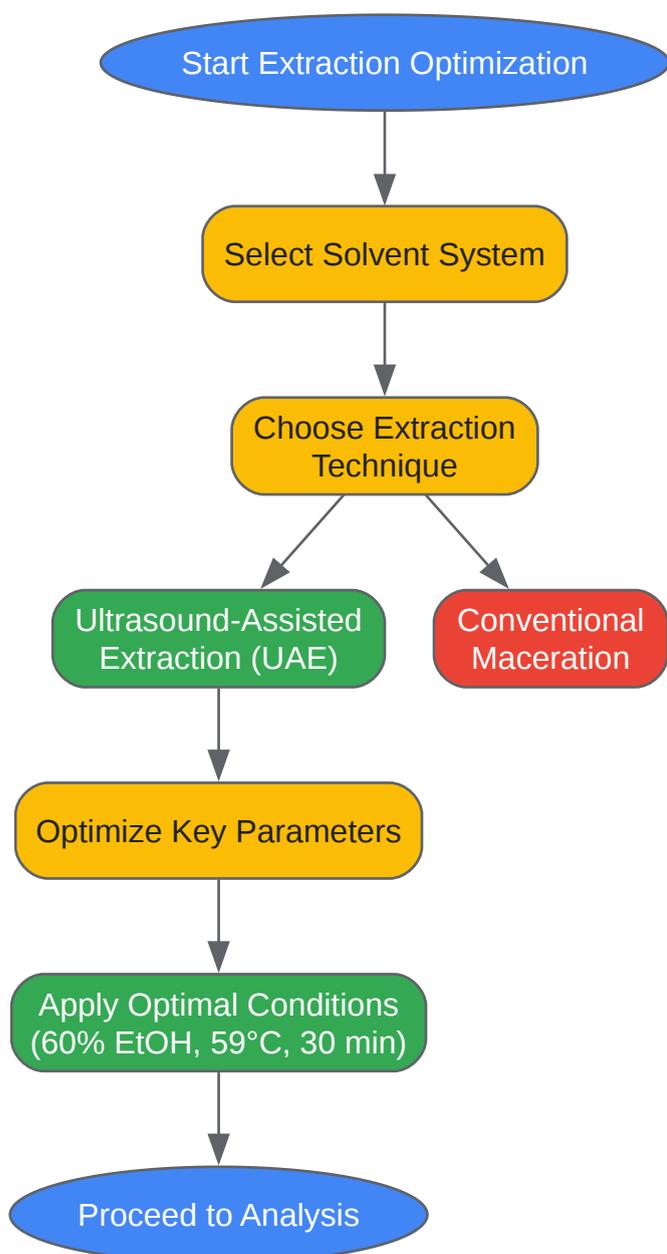
Q3: My detection limit for a cellular uptake study is insufficient. What can I do?

- **Answer:** The HPLC-UV method may not be sensitive enough. For trace-level analysis in complex biological matrices like cell lysates, switch to an **LC-MS/MS method**. This technique offers much lower limits of detection (e.g., 0.1 ng/mL) and higher specificity due to the MRM mode [2].

Q4: What safety and sourcing information is relevant for **robinin**?

- **Toxicity Note: Robinin** is noted as a toxic compound in some parts of the black locust tree, though it degrades with thermal treatment and drying [3].
- **Source Identification: Robinin** has been isolated from the leaves and flowers of *Astragalus falcatus* and is also present in the flavonoid fraction of *Vigna unguiculata* (cowpea) leaf [1] [4].

The following diagram outlines the strategy for optimizing **robinin** extraction from plant sources.



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To cite this document: Smolecule. [Separation & Analytical Methods for Robinin]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b541733#robinin-separation-optimization]

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